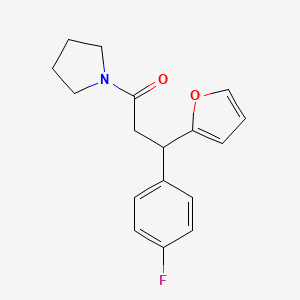![molecular formula C25H25ClN2O2 B11490553 2-(Adamantan-1-YL)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-YL]acetamide](/img/structure/B11490553.png)
2-(Adamantan-1-YL)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-YL]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(アダマンタン-1-イル)-N-[2-(2-クロロフェニル)-1,3-ベンゾオキサゾール-5-イル]アセトアミドは、アダマンタン、ベンゾオキサゾール、クロロフェニル基の構造的特徴を組み合わせた複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(アダマンタン-1-イル)-N-[2-(2-クロロフェニル)-1,3-ベンゾオキサゾール-5-イル]アセトアミドの合成は、通常、複数のステップを含みます。
ベンゾオキサゾール環の形成: ベンゾオキサゾール環は、2-アミノフェノールと、2-クロロ安息香酸などの適切なカルボン酸誘導体を酸性条件下で環化反応させることで合成できます。
アダマンタン誘導体の調製: アダマンタン誘導体は、通常、フリーデル・クラフツアルキル化によって調製されます。この反応では、アダマンタンを塩化アセチルと、アルミニウムクロリドなどのルイス酸触媒の存在下で反応させます。
カップリング反応: 最後のステップでは、アダマンタン誘導体とベンゾオキサゾール誘導体をカップリングします。これは通常、アミド結合形成反応によって達成され、通常はN,N'-ジシクロヘキシルカルボジイミド(DCC)と4-ジメチルアミノピリジン(DMAP)などの試薬を使用して反応を促進します。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、反応条件をより適切に制御するための連続フロー反応器の使用、および再結晶やクロマトグラフィーなどの精製技術の実装が含まれます。
化学反応の分析
反応の種類
酸化: アダマンタン部分は、酸化反応を起こし、通常はアダマンタノン誘導体を生成します。
還元: ベンゾオキサゾール環は、特定の条件下で還元されますが、これはあまり一般的ではありません。
置換: クロロフェニル基は、特に塩基性条件下で、求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などの試薬を使用できます。
還元: 触媒としてパラジウム炭素(Pd/C)を使用した水素化。
置換: 水酸化ナトリウム(NaOH)またはその他の強塩基は、求核置換を促進できます。
主な生成物
酸化: アダマンタノン誘導体の生成。
還元: 還元されたベンゾオキサゾール誘導体。
置換: 使用する求核試薬に応じて、様々な置換クロロフェニル誘導体。
科学研究への応用
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。その独自の構造により、新しい化学反応の探求と新規材料の開発が可能になります。
生物学
生物学的研究では、2-(アダマンタン-1-イル)-N-[2-(2-クロロフェニル)-1,3-ベンゾオキサゾール-5-イル]アセトアミドは、その潜在的な生物活性について研究されています。アダマンタンとベンゾオキサゾール部分を有する化合物は、抗ウイルス剤と抗菌剤の研究で有望な結果を示しています。
医学
この化合物は、その潜在的な治療用途について調査することができます。アダマンタン基は、その抗ウイルス特性で知られており、ベンゾオキサゾール環は医薬品化学における一般的なファーマコフォアです。
産業
工業部門では、この化合物は、安定性の向上や特定の電子特性など、独自の特性を持つ新素材の開発に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-(Adamantan-1-YL)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-YL]acetamide may be studied for its potential biological activity. Compounds containing adamantane and benzoxazole moieties have shown promise in antiviral and antibacterial research.
Medicine
This compound could be investigated for its potential therapeutic applications. The adamantane group is known for its antiviral properties, and the benzoxazole ring is a common pharmacophore in medicinal chemistry.
Industry
In the industrial sector, this compound might be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
作用機序
2-(アダマンタン-1-イル)-N-[2-(2-クロロフェニル)-1,3-ベンゾオキサゾール-5-イル]アセトアミドの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。アダマンタン部分は、膜透過性を高める可能性があり、ベンゾオキサゾール環は、タンパク質上の特定の結合部位と相互作用する可能性があります。
類似化合物との比較
類似化合物
2-(アダマンタン-1-イル)アセトアミド: ベンゾオキサゾール基とクロロフェニル基を欠いているため、より単純です。
N-(2-クロロフェニル)-1,3-ベンゾオキサゾール-5-イルアセトアミド: アダマンタン部分を欠いているため、安定性と膜透過性が低下する可能性があります。
独自性
2-(アダマンタン-1-イル)-N-[2-(2-クロロフェニル)-1,3-ベンゾオキサゾール-5-イル]アセトアミドは、アダマンタン、ベンゾオキサゾール、クロロフェニル基の構造的特徴を組み合わせているため、独自性があります。この組み合わせにより、独自な化学的および生物学的特性が得られ、研究開発に役立つ化合物となっています。
特性
分子式 |
C25H25ClN2O2 |
|---|---|
分子量 |
420.9 g/mol |
IUPAC名 |
2-(1-adamantyl)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide |
InChI |
InChI=1S/C25H25ClN2O2/c26-20-4-2-1-3-19(20)24-28-21-10-18(5-6-22(21)30-24)27-23(29)14-25-11-15-7-16(12-25)9-17(8-15)13-25/h1-6,10,15-17H,7-9,11-14H2,(H,27,29) |
InChIキー |
VREMPXGYBNTDNF-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC5=C(C=C4)OC(=N5)C6=CC=CC=C6Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]bis[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine]](/img/structure/B11490473.png)
![7-(5-Bromo-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490474.png)
![methyl 2-(4-fluorobenzyl)-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B11490478.png)
![7-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11490481.png)

![N-[2-(methylsulfanyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11490507.png)
![1-Ethanone, 1-[4-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-nitrophenyl]-](/img/structure/B11490508.png)
![2-amino-4-[4-(trifluoromethoxy)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B11490515.png)
![8,8-dimethyl-5-(5-nitrofuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11490533.png)
![1-(2-Aminophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11490535.png)
![2-chloro-6-[(2E)-2-(4-ethoxybenzylidene)-1-ethylhydrazinyl]-4-methylpyridine-3-carbonitrile](/img/structure/B11490537.png)
![ethyl 3-[({5-[4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoate](/img/structure/B11490545.png)
![2-{5-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-3-nitro-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B11490558.png)
![2-{2-[(2-amino-2-oxoethyl)sulfonyl]-1H-benzimidazol-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11490560.png)
